
3-(Dimethylamino)-4-iodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-4-iodophenol is a compound that contains a phenol group, an iodine atom, and a dimethylamino group. Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a carbon atom in the aromatic ring . The dimethylamino group is a functional group consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group .
Synthesis Analysis
While specific synthesis methods for 3-(Dimethylamino)-4-iodophenol are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound called (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound called p-(dimethylamino)azobenzene was analyzed using density functional theory (DFT) at the B3LYP level with 6-311G++ .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the density, boiling point, and solubility of a compound called Dimethylaminopropylamine were determined experimentally .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Dimethylamino)-4-iodophenol, focusing on six unique fields:
Organic Synthesis
3-(Dimethylamino)-4-iodophenol: is widely used as a building block in organic synthesis. Its unique structure, featuring both an iodine atom and a dimethylamino group, makes it a versatile intermediate for creating complex organic molecules. This compound can undergo various reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are essential for constructing carbon-carbon and carbon-heteroatom bonds in pharmaceuticals and agrochemicals .
Pharmaceutical Development
In pharmaceutical research, 3-(Dimethylamino)-4-iodophenol serves as a precursor for synthesizing bioactive molecules. Its structural components allow for the introduction of functional groups that can enhance the biological activity of drug candidates. This compound is particularly valuable in the development of anti-cancer and anti-inflammatory agents, where precise modifications to molecular structures are crucial for efficacy and safety .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and nanomaterials. 3-(Dimethylamino)-4-iodophenol can be used to functionalize surfaces and create materials with specific properties, such as improved thermal stability, conductivity, and mechanical strength. These materials have applications in electronics, coatings, and composite materials .
Dye and Pigment Industry
In the dye and pigment industry, 3-(Dimethylamino)-4-iodophenol is utilized as an intermediate for synthesizing various dyes. Its ability to introduce color and enhance the stability of dyes makes it valuable for producing high-performance pigments used in textiles, inks, and plastics. The compound’s chemical properties allow for the creation of dyes with excellent lightfastness and resistance to washing .
作用機序
Safety and Hazards
The safety and hazards of a compound depend on its structure and properties. For instance, a compound called 3-(Dimethylamino)propionitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and harm if swallowed or in contact with skin .
特性
IUPAC Name |
3-(dimethylamino)-4-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOYKYVVWZVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-iodophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

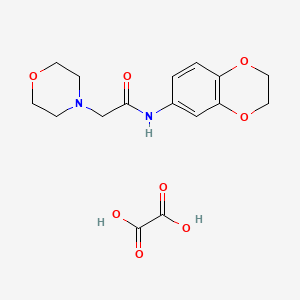
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2447816.png)
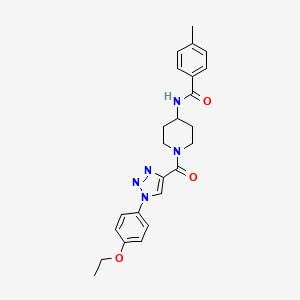
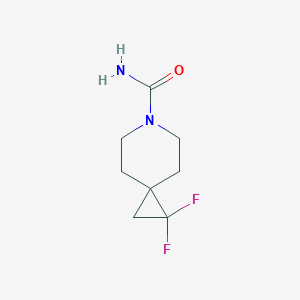
![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)
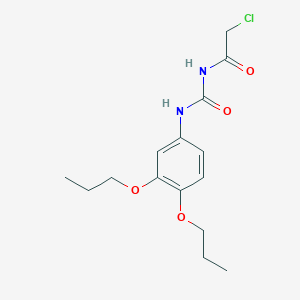
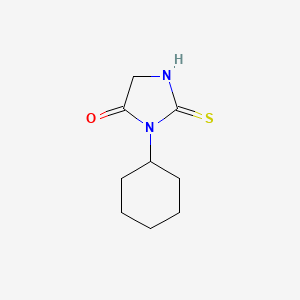
![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)

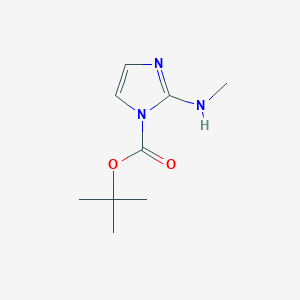
![Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2447831.png)
![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)
![N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447833.png)